
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a propane-2-sulfonyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of 4,4-dimethylpyrrolidine with propane-2-sulfonyl chloride under basic conditions to introduce the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the sulfonyl group.
Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.
科学的研究の応用
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The pyrrolidine ring provides a rigid scaffold that can interact with biological macromolecules, potentially leading to biological activity. The exact pathways and molecular targets would depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Piperidine: Another nitrogen-containing heterocycle with similar applications but a different ring size.
Proline: An amino acid with a pyrrolidine ring, used in peptide synthesis.
Uniqueness
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine is unique due to the presence of the sulfonyl group and the specific substitution pattern on the pyrrolidine ring. This combination of features can lead to distinct chemical reactivity and potential biological activity compared to other similar compounds .
特性
分子式 |
C9H20N2O2S |
|---|---|
分子量 |
220.33 g/mol |
IUPAC名 |
4,4-dimethyl-1-propan-2-ylsulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-8(10)9(3,4)6-11/h7-8H,5-6,10H2,1-4H3 |
InChIキー |
DQTJZOQDZHBYLN-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)N1CC(C(C1)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
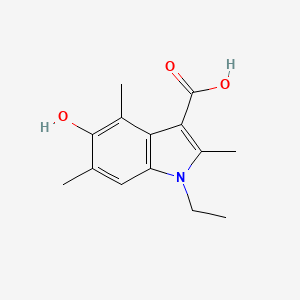
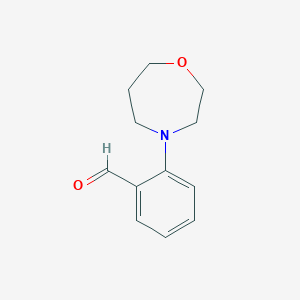
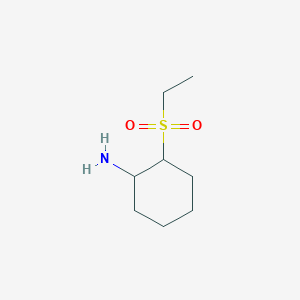
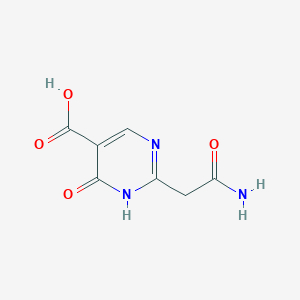
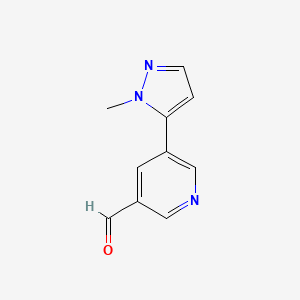

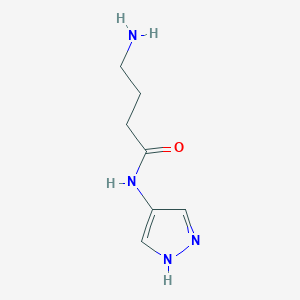
![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
